![molecular formula C23H18FN5O B2605107 3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866848-13-7](/img/structure/B2605107.png)
3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C22H16FN5 . It is a member of the quinazoline family, which is a class of compounds known for their wide range of biological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazolin core with a fluorophenyl group at the 3-position and a methoxyphenylmethyl group at the N-position . The exact 3D conformer and other structural details are not provided in the available sources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. Its XLogP3-AA value is 4.7, indicating its lipophilicity . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Aplicaciones Científicas De Investigación
Anticancer Activity
Triazoloquinazoline derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. A study by Reddy et al. (2015) explored a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. Such compounds, including the one , could be potential candidates for anticancer drug development due to their ability to inhibit cell proliferation in cancerous cells (B. N. Reddy et al., 2015).
Tubulin Polymerization Inhibition and Vascular Disruption
Another study by Driowya et al. (2016) reported on triazoloquinazolinone-based compounds acting as tubulin polymerization inhibitors and vascular disrupting agents. This research is crucial because compounds that can inhibit tubulin polymerization play a significant role in cancer therapy by disrupting the mitotic process, leading to cancer cell death. The derivatives designed in this study showed potent anticancer activity across a broad spectrum of cancer cell lines, suggesting that similar compounds could have valuable therapeutic applications (Mohsine Driowya et al., 2016).
Antimicrobial Activities
Research on triazole derivatives, such as the study by Bektaş et al. (2007), has highlighted the antimicrobial potential of this class of compounds. Novel triazole derivatives demonstrated good to moderate activity against various test microorganisms, indicating their potential use as antimicrobial agents. Given the structural similarities, it's plausible that triazoloquinazoline compounds, including the specific fluorophenyl-methoxyphenylmethyl variant, could exhibit antimicrobial properties, warranting further investigation into their use as antibacterial or antifungal agents (H. Bektaş et al., 2007).
H1-antihistaminic Agents
Triazoloquinazolinones have also been investigated for their potential as H1-antihistaminic agents, as in the studies by Alagarsamy et al. (2009) and (2008). These studies synthesized and evaluated triazoloquinazolinones for in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. The promising results from these studies suggest that structurally related compounds could be developed as new classes of antihistamines with potentially lesser sedative effects compared to existing drugs (V. Alagarsamy et al., 2009).
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O/c1-30-18-11-9-15(10-12-18)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)16-5-4-6-17(24)13-16/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIHTZKGTIYKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


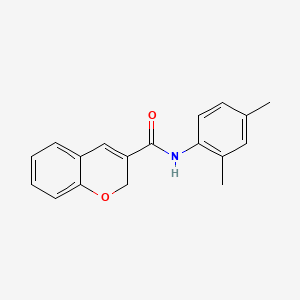
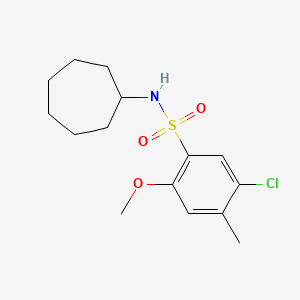

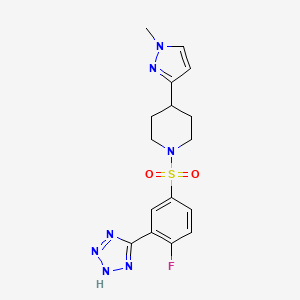
![ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2605037.png)
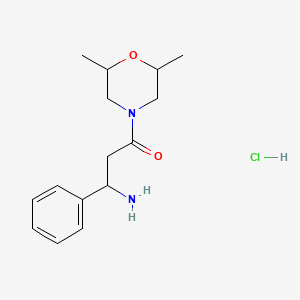
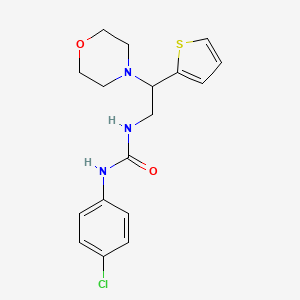
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2605040.png)
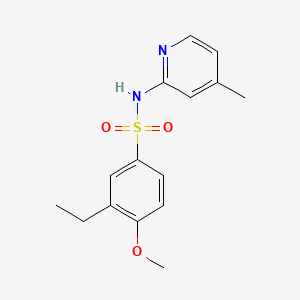
![6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B2605043.png)
![(E)-N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2605044.png)
![Ethyl 4-[[2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2605045.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2605046.png)